6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
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Overview
Description
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. One common synthetic route includes the reaction of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl with N-(tert-butoxycarbonyl)norvalinate under specific conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is essential for bacterial replication . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate include other coumarin derivatives such as:
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting properties.
Properties
Molecular Formula |
C21H26ClNO6 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C21H26ClNO6/c1-7-8-15(23-20(26)29-21(4,5)6)19(25)28-17-10-16-13(9-14(17)22)11(2)12(3)18(24)27-16/h9-10,15H,7-8H2,1-6H3,(H,23,26) |
InChI Key |
CNVSHDXZPRQMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=C(C=C2C(=C(C(=O)OC2=C1)C)C)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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